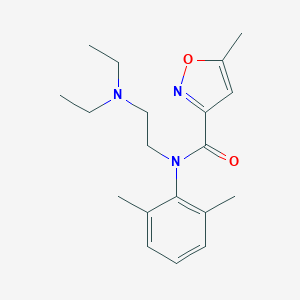
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes an isoxazole ring, a diethylamino group, and a dimethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the isoxazole ring through cyclization reactions.
- Introduction of the diethylamino group via nucleophilic substitution.
- Attachment of the dimethylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-3-isoxazolecarboxamide
- N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-4-methyl-3-isoxazolecarboxamide
- N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-ethyl-3-isoxazolecarboxamide
Uniqueness
N-(2-(Diethylamino)ethyl)-N-(2,6-dimethylphenyl)-5-methylisoxazole-3-carboxamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of both diethylamino and dimethylphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
145440-99-9 |
|---|---|
Molekularformel |
C19H29N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H27N3O2/c1-6-21(7-2)11-12-22(18-14(3)9-8-10-15(18)4)19(23)17-13-16(5)24-20-17/h8-10,13H,6-7,11-12H2,1-5H3 |
InChI-Schlüssel |
LOQWMANLSOLNMO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
Kanonische SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C2=NOC(=C2)C |
Synonyme |
N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-5-methyl-oxazole-3-carb oxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















